2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one
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Overview
Description
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the cyclization can be achieved using concentrated hydrochloric acid or sulfuric acid as the reaction medium .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmission . The compound’s inhibitory activity is attributed to its ability to bind to the active sites of these enzymes, thereby preventing the breakdown of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][2,7]naphthyridine-5-yl-amines: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
10H-benzo[b]-1,8-naphthyrid-5-ones: These compounds are structurally related but have different substitution patterns and chemical properties.
Uniqueness
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit both AChE and BChE distinguishes it from other naphthyridine derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methyl-6H-benzo[c][2,7]naphthyridin-5-one |
InChI |
InChI=1S/C13H10N2O/c1-8-6-10-9-4-2-3-5-12(9)15-13(16)11(10)7-14-8/h2-7H,1H3,(H,15,16) |
InChI Key |
UKKQHBDZQCRFGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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